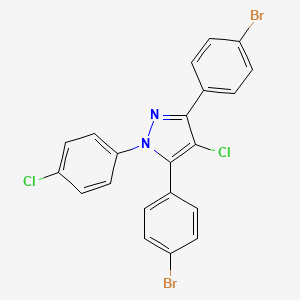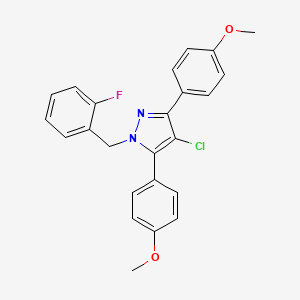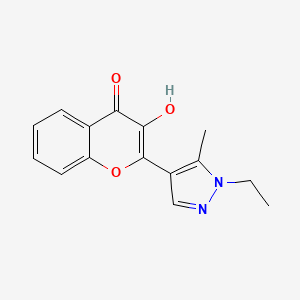
4-iodo-1-methyl-N-(5-nitropyridin-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-1-METHYL-N~5~-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom, a nitro group, and a pyridyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-IODO-1-METHYL-N~5~-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the iodination of a methyl-pyrazole precursor, followed by the introduction of the nitro-pyridyl group through a nucleophilic substitution reaction. The final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of amide coupling reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient large-scale synthesis.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The iodine atom can be replaced by other substituents through reduction reactions.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the iodine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-IODO-1-METHYL-N~5~-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-IODO-1-METHYL-N~5~-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the iodine atom play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the nitro-pyridyl group.
1-METHYL-N~5~-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the iodine atom.
4-IODO-1-METHYL-N~5~-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the nitro group.
Uniqueness: The presence of both the iodine atom and the nitro-pyridyl group in 4-IODO-1-METHYL-N~5~-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE makes it unique compared to its analogs
Properties
Molecular Formula |
C10H8IN5O3 |
|---|---|
Molecular Weight |
373.11 g/mol |
IUPAC Name |
4-iodo-2-methyl-N-(5-nitropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8IN5O3/c1-15-9(7(11)5-13-15)10(17)14-8-3-2-6(4-12-8)16(18)19/h2-5H,1H3,(H,12,14,17) |
InChI Key |
ZBCDGDHZEKNEBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10915516.png)
![N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915521.png)
![4-bromo-3,5-bis(4-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10915522.png)
![N-(3-chlorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915525.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10915535.png)


![4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10915551.png)
![1-ethyl-6-phenyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915565.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10915573.png)

![3-cyclopropyl-N-(3-cyclopropyl-1,2-oxazol-5-yl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915601.png)
![1-(butan-2-yl)-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915609.png)
